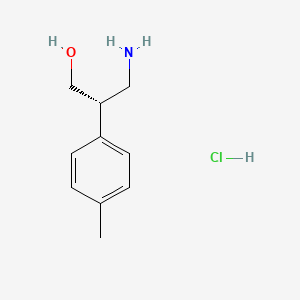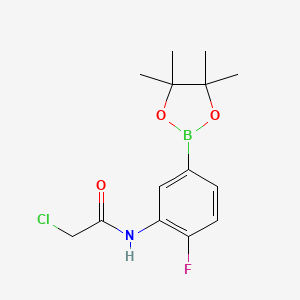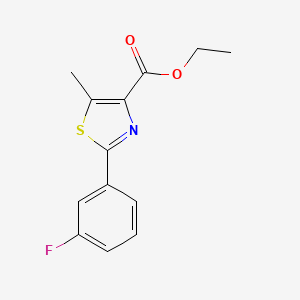
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
概要
説明
The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a 3-fluorophenyl group at the 2-position and a methyl group at the 5-position. The 4-position of the thiazole ring is attached to a carboxylic acid ethyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, the fluorine atom in the 3-fluorophenyl group, the methyl group, and the carboxylic acid ethyl ester group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, sulfur, and fluorine) would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Reactions
The synthesis and chemical reactions of thiazole derivatives, including compounds similar to "2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester," have been explored in various studies. These compounds serve as key intermediates in the production of more complex molecules with potential biological activities. For example, thiazolecarboxylic acid derivatives have been synthesized through acylation, methylation, and conversion into esters, showcasing their versatility in chemical synthesis (Dovlatyan et al., 2004). Similarly, the photolysis of certain carboxylate esters in the presence of thioamides yields thiazole-5-carboxylate esters, demonstrating the synthetic utility of these molecules in generating thiazole derivatives (Fong et al., 2004).
Crystallographic Studies
Crystallographic studies have played a crucial role in understanding the structural aspects of thiazole derivatives. These studies provide insight into the molecular and crystal structure, aiding in the elucidation of reaction mechanisms and the development of new synthetic methods. For instance, the crystallographic analysis of certain thiazole derivatives has revealed the coplanarity of the thiazole ring with adjacent functional groups, suggesting resonance interactions that could influence their chemical reactivity (Golankiewicz et al., 1985).
Antimicrobial and Antitumor Activity
The exploration of the biological activities of thiazole derivatives is a significant aspect of their scientific research applications. Studies have shown that certain thiazole derivatives exhibit promising antimicrobial and antitumor activities. For example, the synthesis of amino acid ester derivatives containing 5-fluorouracil has demonstrated inhibitory effects against cancer cell lines, highlighting the potential of thiazole derivatives as antitumor agents (Xiong et al., 2009). Additionally, the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from thiazolecarbohydrazide has revealed their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Dengale et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLARHMXNLVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)
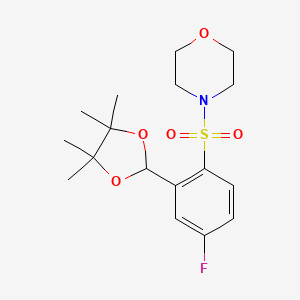

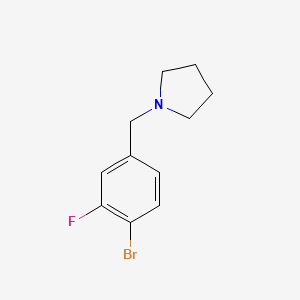
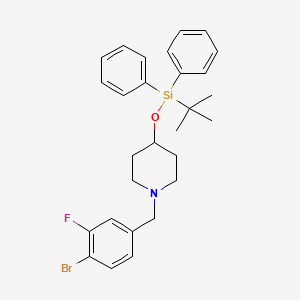
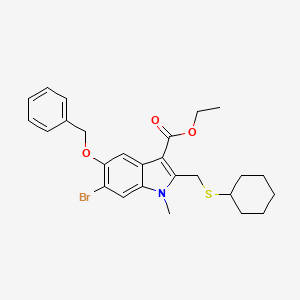
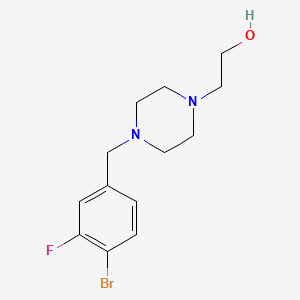
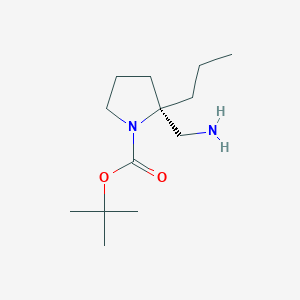
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)
